molecular formula C9H9FN2O B2541314 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 425704-63-8

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2541314
CAS No.: 425704-63-8
M. Wt: 180.182
InChI Key: LOGRSEJIKKBLKN-UHFFFAOYSA-N
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Description

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound containing a quinoline ring system. It is characterized by the presence of an amino group at the 7th position and a fluorine atom at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through several synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination . These methods involve the use of specific reagents and conditions to achieve the desired product.

    Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the quinoline ring system.

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form the indole ring, which can then be further functionalized to obtain the desired quinoline derivative.

    Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form the desired amine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.

    Substitution: The amino and fluorine groups on the quinoline ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the quinoline ring contribute to its reactivity and binding affinity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Similar structure with the amino and fluorine groups at different positions.

    7-Fluoro-3,4-dihydroquinolin-2-one: Lacks the amino group but has a similar quinoline ring system.

    6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one: Contains bromine and methoxy groups instead of amino and fluorine

Uniqueness

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is unique due to the specific positioning of the amino and fluorine groups on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGRSEJIKKBLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425704-63-8
Record name 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
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